

Staurolite as a Metamorphic Index Mineral: A Technical Guide

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Compound of Interest

Compound Name: *Staurolite*

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Introduction

Staurolite is a nesosilicate mineral renowned for its distinctive reddish-brown to black prismatic crystals, which often form characteristic cross-shaped penetration twins.^{[1][2]} Beyond its unique crystallography, **staurolite** serves as a critical index mineral for geologists and researchers.^{[1][3]} Its presence within a metamorphic rock provides a reliable indication of the pressure and temperature conditions the rock endured during its formation.^{[1][4]} **Staurolite** is characteristic of medium-grade regional metamorphism of aluminous sedimentary rocks, such as shales and mudstones (metapelites).^{[2][5][6]} This guide provides a technical overview of **staurolite**'s properties, its stability field, the key reactions that define its presence, and the experimental methods used to determine its thermodynamic parameters, tailored for a scientific audience.

Mineralogical and Physical Properties

Staurolite's chemical and physical properties are essential for its identification in both hand samples and thin sections. The mineral's composition can vary, with magnesium (Mg), zinc (Zn), and manganese (Mn) substituting for ferrous iron (Fe²⁺), and trivalent iron (Fe³⁺) substituting for aluminum (Al).^[1] These substitutions can influence its stability field.

Table 1: General Properties of **Staurolite**

Property	Value / Description	Citations
Chemical Formula	$(\text{Fe}^{2+}, \text{Mg}, \text{Zn})_2(\text{Al}, \text{Fe}^{3+})_9\text{O}_6[(\text{Si}, \text{Al})\text{O}_4]_4(\text{O}, \text{OH})_2$	[1][5][7]
Crystal System	Monoclinic, Pseudo-orthorhombic	[1][5]
Crystal Habit	Prismatic, six-sided crystals; often forms porphyroblasts.	[1][8]
Twinning	Commonly forms 60° X-shaped or 90° cruciform penetration twins.	[1][7][8]
Hardness (Mohs)	7.0 - 7.5	[1][4][8]
Specific Gravity	3.74 - 3.83	[1][8]
Color	Dark reddish-brown to blackish-brown, yellowish-brown.	[1][6]
Luster	Sub-vitreous to resinous.	[1]
Streak	White to grayish.	[1]
Cleavage	Distinct on {010}.	[1][5]
Optical Properties	Biaxial (+); Pleochroic (X=colorless, Y=pale yellow, Z=golden yellow).	[1][5]

Geological Occurrence and Mineral Assemblages

Staurolite is a product of regional metamorphism and is typically found in schists and gneisses.[9][10] It is a key mineral in the amphibolite metamorphic facies.[5] The sequence of index minerals that appear with increasing metamorphic grade in pelitic rocks is well-established in Barrovian-type metamorphism. **Staurolite** appears after garnet and before kyanite and sillimanite, defining the "**staurolite zone**".[11][12] Its presence is indicative of a protolith rich in aluminum and iron.[6][13]

Table 2: Typical Mineral Assemblages in the **Staurolite** Zone

Mineral	Association	Protolith	Metamorphic Facies	Citations
Staurolite	Almandine Garnet, Kyanite, Muscovite, Biotite, Quartz, Plagioclase	Aluminous Pelites (Shales)	Lower to Middle Amphibolite	[1][5][6][9]
Staurolite	Cordierite, Andalusite/Sillim anite	Aluminous Pelites (Shales)	Amphibolite (Buchan-type)	[6][14][15]
Magnesian Staurolite	Hornblende, Garnet, Kyanite	Metabasites (Mafic Rocks)	Amphibolite / Eclogite	[6][16][17]

Staurolite Stability and Metamorphic Reactions

The stability of **staurolite** is constrained to a specific range of pressure (P) and temperature (T) conditions, making it an excellent geobarometer and geothermometer. Its appearance and disappearance in a metamorphic sequence are marked by isograds, which represent lines of constant metamorphic grade defined by specific mineral reactions.

Staurolite-In Isograd

The first appearance of **staurolite** marks the beginning of the **staurolite** zone. This typically occurs at temperatures between 500°C and 575°C.[14][15] The reaction consumes lower-grade minerals like chloritoid or chlorite and garnet. A common **staurolite**-forming reaction is the replacement of the garnet + chlorite tie-line with a **staurolite** + biotite tie-line on an AFM diagram.[18]

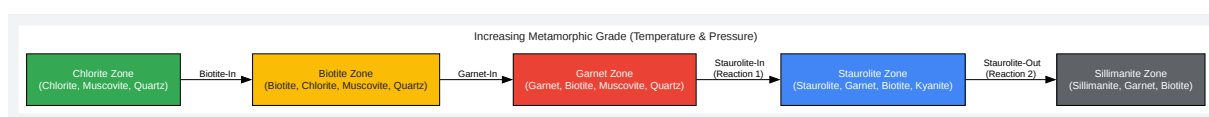
- Reaction 1 (**Staurolite-In**): Garnet + Chlorite + Muscovite → **Staurolite** + Biotite + Quartz + H₂O[18]

Staurolite-Out Isograd

At higher metamorphic grades, **staurolite** becomes unstable and breaks down. This reaction marks the upper stability limit of the **staurolite** zone and the transition to the kyanite or sillimanite zones. Experimental studies have constrained this reaction at various pressures.

- Reaction 2 (**Staurolite-Out**): **Staurolite** + Muscovite + Quartz → Almandine Garnet + Al_2SiO_5 (Kyanite/Sillimanite) + Biotite + H_2O [7]

The logical progression of mineral assemblages with increasing metamorphic grade in pelitic rocks can be visualized as a pathway.



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Progression of Barrovian metamorphic zones in metapelites.

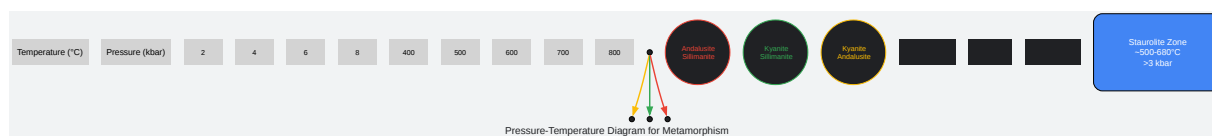
Quantitative P-T Stability

Experimental petrology has been crucial in quantifying the P-T stability field of **staurolite**. The upper thermal stability, in the presence of quartz, is defined by its breakdown to almandine and an aluminosilicate.

Table 3: Experimental Data on the Upper Stability of Fe-**Staurolite** + Quartz

Reaction	Pressure (kbar)	Temperature (°C)	Reference Study	Citations
Fe-Staurolite + Quartz → Almandine + Sillimanite + H ₂ O	3.25	643 - 658	Dutrow & Holdaway (1989)	[19][20]
Fe-Staurolite + Quartz → Almandine + Sillimanite + H ₂ O	5.0	673 - 688	Dutrow & Holdaway (1989)	[19][20]
Fe-Staurolite + Quartz → Almandine + Kyanite + H ₂ O	10.0	~725	Richardson (1968)	[19][21]
Staurolite + Melt (Fluid-present)	6.0 - 10.0	675 - 700	García-Casco & Castro (2006)	[22]

The diagram below illustrates the general P-T space for medium-grade metamorphism, showing the position of the **staurolite** zone relative to the aluminosilicate (Al₂SiO₅) polymorphs.



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Staurolite stability field in P-T space.

Experimental Protocols for Determining **Staurolite** Stability

The thermodynamic stability of minerals like **staurolite** is determined through high-pressure, high-temperature laboratory experiments. The methods aim to reverse a chemical reaction by approaching equilibrium from both the reactant and product sides. A generalized protocol, based on seminal studies such as Dutrow & Holdaway (1989), is outlined below.^{[19][20]}

Objective: To determine the equilibrium pressure-temperature (P-T) boundary for the reaction:
 $\text{Fe-staurolite} + \text{quartz} \rightleftharpoons \text{almandine} + \text{sillimanite} + \text{H}_2\text{O}$.

1. Starting Materials Preparation:

- **Natural Minerals:** Utilize well-characterized natural minerals to approximate geological reality. For this reaction, a natural, inclusion-free, Fe-rich **staurolite** is required. Synthetic almandine, sillimanite, and quartz of high purity are also needed.
- **Characterization:** Fully characterize all starting materials using techniques like electron microprobe analysis (for chemical composition) and X-ray diffraction (for phase purity).
- **Reactant Mixture:** Prepare two types of starting mixtures:
 - **Forward Reaction (**Staurolite** Breakdown):** A stoichiometric mix of Fe-**staurolite** and quartz.
 - **Reverse Reaction (**Staurolite** Growth):** A stoichiometric mix of almandine, sillimanite, and quartz.
- **Seed Crystals:** Add small, polished seed crystals of **staurolite** to both mixtures. These seeds will be examined post-experiment for signs of growth or dissolution.^{[19][20]}

2. Experimental Apparatus:

- **Pressure Vessel:** Use a cold-seal pressure vessel or an internally heated pressure vessel capable of maintaining the desired P-T conditions for extended periods.

- **Sample Encapsulation:** Seal the starting mixture, along with deionized water (to ensure water saturation), into a noble metal capsule (e.g., gold or platinum) to prevent reaction with the pressure medium and to contain the sample.

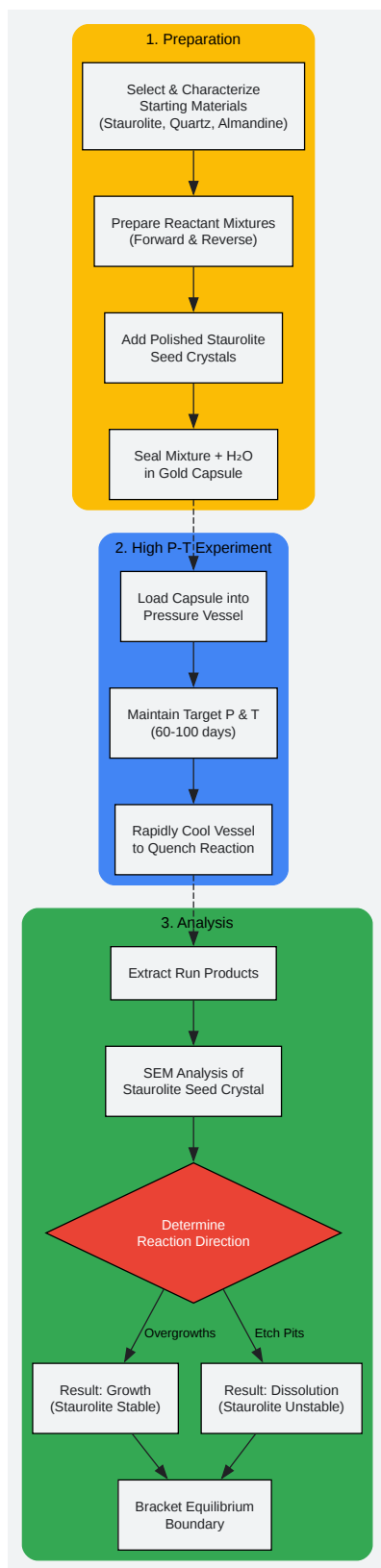
3. Experimental Procedure:

- **P-T Conditions:** Place the encapsulated sample into the pressure vessel and bring it to the target pressure and temperature.
- **Duration:** Maintain the P-T conditions for a long duration to facilitate reaction progress and approach equilibrium. Run times can be extensive, often ranging from 60 to 100 days.[\[19\]](#)
[\[20\]](#)
- **Pre-treatment:** For reversal experiments, the product assemblage (almandine + sillimanite + quartz) may be pre-annealed at the target P-T conditions before the addition of **staurolite** seeds to ensure the phases are stable and reactive.[\[19\]](#)[\[20\]](#)
- **Quenching:** At the end of the run, rapidly cool the vessel to quench the experiment, preserving the textures and phases formed at high P-T.

4. Analysis of Run Products:

- **Capsule Examination:** Open the capsule and extract the solid run products.
- **Phase Identification:** Identify the mineral phases present using powder X-ray diffraction (XRD) and optical microscopy.
- **Reaction Direction Determination:** This is the critical step. The direction of the reaction (growth or dissolution of **staurolite**) is determined by examining the surface morphology of the **staurolite** seed crystals using a Scanning Electron Microscope (SEM).[\[19\]](#)[\[20\]](#)
 - **Growth:** The appearance of new, small, step-like features overgrowing the original polished surface indicates **staurolite** was stable and grew.[\[19\]](#)[\[20\]](#)
 - **Dissolution:** The development of etch pits or a blockier, corroded surface indicates **staurolite** was unstable and dissolved.[\[19\]](#)[\[20\]](#)

- Bracketing Equilibrium: By conducting a series of experiments at a constant pressure but varying temperatures, the equilibrium boundary can be "bracketed" between the lowest temperature where dissolution is observed and the highest temperature where growth is observed.^{[19][20]}



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